molecular formula C17H14BrNO4 B1383601 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid CAS No. 1159978-66-1

4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid

Cat. No.: B1383601
CAS No.: 1159978-66-1
M. Wt: 376.2 g/mol
InChI Key: HCMJQXZIKBNZMO-UHFFFAOYSA-N
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Description

4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid is a complex organic compound with the molecular formula C17H14BrNO4. This compound features a brominated oxazinone ring fused to a benzoic acid mo

Biological Activity

4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid is a compound of significant interest due to its potential biological activities. This article presents an overview of its chemical properties, biological activities, and relevant research findings.

  • Empirical Formula : C17H13BrN2O
  • Molecular Weight : 357.20 g/mol
  • CAS Number : Not specified in the sources

This compound features a complex structure that includes a brominated benzoxazine moiety, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the benzoxazine ring is believed to enhance radical scavenging activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are particularly noteworthy. Studies on related compounds suggest that they can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a significant role in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Analgesic Properties

Similar derivatives have shown analgesic effects by modulating pain pathways. For instance, the inhibition of COX enzymes can lead to decreased pain perception. In animal models, compounds with structural similarities have demonstrated dose-dependent analgesic effects, indicating that this compound may also possess such properties .

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate important metrics such as absorption rates and elimination half-lives. For example, one study reported a maximum plasma concentration (C_max) of 0.57 μg/mL and an elimination half-life (T_1/2) of approximately 39.4 minutes for a structurally similar compound . These parameters are essential for understanding the therapeutic potential and safety profile of new drugs.

Case Studies

  • Case Study on Analgesic Activity :
    • In a controlled study involving rats, a related compound demonstrated significant analgesic activity at doses ranging from 12.5 mg/kg to 200 mg/kg. The results indicated increased pain response times and decreased nociceptive counts in acetic acid-induced pain models .
  • Inflammation Model :
    • Another study investigated the anti-inflammatory effects using lipopolysaccharide (LPS)-induced models. The compound showed promise in reducing LPS-induced acute lung injury (ALI), suggesting a mechanism involving COX inhibition and modulation of inflammatory pathways .

Summary of Findings

Biological ActivityObserved EffectsReference
AntioxidantRadical scavenging
Anti-inflammatoryCOX inhibition
AnalgesicPain relief
PharmacokineticsC_max: 0.57 μg/mL; T_1/2: 39.4 min

Properties

IUPAC Name

4-[(6-bromo-2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-10-16(20)19(14-8-13(18)6-7-15(14)23-10)9-11-2-4-12(5-3-11)17(21)22/h2-8,10H,9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMJQXZIKBNZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)Br)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
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4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
Reactant of Route 3
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4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
Reactant of Route 4
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
Reactant of Route 5
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4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
Reactant of Route 6
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid

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